molecular formula C9H17NO4 B2749613 Ethyl 2-(methoxymethyl)morpholine-2-carboxylate CAS No. 2158847-98-2

Ethyl 2-(methoxymethyl)morpholine-2-carboxylate

Cat. No.: B2749613
CAS No.: 2158847-98-2
M. Wt: 203.238
InChI Key: KYVQOOCYHMQRBS-UHFFFAOYSA-N
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Description

Ethyl 2-(methoxymethyl)morpholine-2-carboxylate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.23 g/mol . It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom. This compound is used in various chemical and pharmaceutical applications due to its unique structure and properties.

Properties

IUPAC Name

ethyl 2-(methoxymethyl)morpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-13-8(11)9(7-12-2)6-10-4-5-14-9/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVQOOCYHMQRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNCCO1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methoxymethyl)morpholine-2-carboxylate typically involves the reaction of morpholine derivatives with ethyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methoxymethyl)morpholine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(methoxymethyl)morpholine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: This compound is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(methoxymethyl)morpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxymethyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the ethyl and methoxymethyl groups.

    2-Methoxymethylmorpholine: Lacks the ethyl carboxylate group.

    Ethyl morpholine-2-carboxylate: Lacks the methoxymethyl group.

Uniqueness

Ethyl 2-(methoxymethyl)morpholine-2-carboxylate is unique due to the presence of both the ethyl carboxylate and methoxymethyl groups, which confer specific chemical properties and reactivity. These groups enhance its solubility, stability, and potential biological activity compared to simpler morpholine derivatives .

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